Compound Description: SB-235349 serves as a key intermediate in the synthesis of Lotrafiban, a platelet aggregation inhibitor. []
Relevance: While not directly structurally similar to N-(2-Methoxybenzyl)-4-methyl-3-nitrobenzenesulfonamide, this compound is included due to the shared research focus on exploring alternative reaction media, specifically ionic liquids, for industrial bioconversion processes. This research highlights the broader context of optimizing chemical synthesis and exploring novel approaches relevant to the target compound. []
Compound Description: AP24534 is a potent, orally active pan-inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. It exhibits strong inhibitory activity against both native BCR-ABL and the T315I mutant, effectively inhibiting the proliferation of corresponding Ba/F3-derived cell lines. []
Relevance: While structurally distinct from N-(2-Methoxybenzyl)-4-methyl-3-nitrobenzenesulfonamide, AP24534 is included due to the shared research focus on structure-guided drug design and the development of novel therapeutic agents. Both compounds exemplify the importance of structure-activity relationship studies in identifying promising lead compounds for medicinal chemistry research. []
4-Methylpyridine N-oxide (4MePyNO)
Compound Description: 4MePyNO is a pyridine N-oxide derivative studied for its thermodynamic properties, specifically the standard molar enthalpy of formation and sublimation. This research focuses on understanding the energetic properties of the N-O bond in pyridine N-oxide derivatives. []
Relevance: This compound shares a structural similarity with N-(2-Methoxybenzyl)-4-methyl-3-nitrobenzenesulfonamide through the presence of a 4-methyl substituted aromatic ring. Examining the thermodynamic properties of related compounds like 4MePyNO can offer insights into the physicochemical behavior and potential reactivity of the target compound. []
5-Methyl-3-(2'-benzimidazolyl)pyrazole (MBP)
Compound Description: MBP is a novel imidazolylpyrazole ligand designed for coordinating with metal ions. It functions as a neutral bidentate ligand, primarily coordinating through the pyrazolyl and imidazolyl tertiary nitrogens. []
Relevance: Although not directly structurally analogous to N-(2-Methoxybenzyl)-4-methyl-3-nitrobenzenesulfonamide, MBP is relevant due to its ability to act as a ligand, which suggests the target compound, possessing nitrogen and oxygen atoms, might also exhibit coordination potential with metal ions. This potential for metal complexation could be an area of further exploration for N-(2-Methoxybenzyl)-4-methyl-3-nitrobenzenesulfonamide. []
Compound Description: This series of compounds was investigated for its inhibitory properties against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, making them relevant to diabetes research. Additionally, their cytotoxic activity against breast (MCF-7) and lung (A549) cancer cell lines was assessed. Notably, the presence of bromine and/or iodine atoms in these compounds was found to enhance their inhibitory effects against both α-glucosidase and α-amylase. []
Relevance: These compounds share a structural resemblance to N-(2-Methoxybenzyl)-4-methyl-3-nitrobenzenesulfonamide, particularly the presence of a substituted aromatic ring and a nitrogen-containing heterocycle. The insights gained from studying these analogs, especially the impact of halogen substituents on biological activity, can inform potential modifications to the target compound for modulating its properties and exploring potential applications. []
Compound Description: This class encompasses a series of psychoactive drugs, specifically potent 5-HT2A receptor agonists, known for their hallucinogenic effects. These compounds are structurally similar, differing primarily in the substituents on the phenyl ring. Notable examples include:
Relevance: These NBOMe derivatives share a significant structural similarity with N-(2-Methoxybenzyl)-4-methyl-3-nitrobenzenesulfonamide, particularly the N-(2-methoxybenzyl) moiety and the substituted benzene ring. Despite their different pharmacological targets, the close structural resemblance suggests potential for shared metabolic pathways or toxicological profiles. [, , ]
Compound Description: ¹⁸F-FE-PE2I is a radioligand developed for positron emission tomography (PET) imaging of the dopamine transporter (DAT) in the brain. This compound exhibits high binding affinity for DAT and is valuable for studying dopamine-related neurological disorders such as Parkinson's disease. []
Relevance: While structurally distinct from N-(2-Methoxybenzyl)-4-methyl-3-nitrobenzenesulfonamide, ¹⁸F-FE-PE2I is included due to its use in PET imaging. This highlights the potential application of radiolabeling techniques for studying the biodistribution and pharmacokinetics of the target compound, providing valuable information about its behavior in biological systems. []
Compound Description: GKP-305 is under investigation as a potential tuberculocidal drug, exhibiting promising efficacy and safety profiles in preclinical studies. []
Relevance: Although structurally diverse from N-(2-Methoxybenzyl)-4-methyl-3-nitrobenzenesulfonamide, the inclusion of GKP-305 highlights the importance of exploring diverse chemical scaffolds for discovering novel therapeutic agents. Both compounds underscore the ongoing search for effective treatments against various diseases, albeit through different mechanisms of action. []
Compound Description: NI-9 is a novel derivative of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid, demonstrating significant analgesic effects in various pain models. This compound exhibits reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). []
Relevance: This compound shares structural elements with N-(2-Methoxybenzyl)-4-methyl-3-nitrobenzenesulfonamide, including the presence of a substituted benzyl group and a sulfonamide moiety. While NI-9 targets pain pathways, the shared structural features might suggest potential for overlapping pharmacological or toxicological properties with the target compound. []
Compound Description: FTIDC is a potent and selective allosteric antagonist of the metabotropic glutamate receptor 1 (mGluR1). This compound exhibits oral activity and shows potential for studying and treating neurological disorders involving mGluR1 dysfunction. []
Relevance: While structurally distinct from N-(2-Methoxybenzyl)-4-methyl-3-nitrobenzenesulfonamide, FTIDC's characterization as a potent and selective antagonist emphasizes the importance of exploring diverse chemical space for identifying compounds with desirable pharmacological profiles. This highlights the potential for discovering novel activities and therapeutic applications for structurally related compounds, including the target compound. []
Compound Description: This series of compounds was designed and synthesized to investigate their protox inhibition activities against rice plants (Oryza sativa L.) and barnyardgrass (Echinochloa crus-galli). These compounds showed potential for use as herbicides, particularly against barnyardgrass. []
Relevance: While these derivatives do not directly resemble N-(2-Methoxybenzyl)-4-methyl-3-nitrobenzenesulfonamide structurally, the study highlights the application of quantitative structure-activity relationship (QSAR) modeling, particularly comparative molecular similarity indices analysis (CoMSIA), in understanding and predicting biological activity. This approach can be valuable in exploring the structure-activity relationship of N-(2-Methoxybenzyl)-4-methyl-3-nitrobenzenesulfonamide, potentially identifying structural modifications to enhance its properties or discover new applications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.